Moderate PIM2 Inhibition vs. Potent Dual MNK/PIM Inhibitors Highlights a Distinct Kinase Selectivity Window
The target compound demonstrates moderate inhibitory activity against the PIM2 kinase. This stands in contrast to more potent, non-selective PIM family inhibitors. For instance, a distinct chemotype, compound 21o (a pyrido[3,2-d]pyrimidine), exhibits a less selective profile with an IC50 of 232 nM for PIM2, but also potently inhibits MNK1/2 (1 and 7 nM) and PIM1 (43 nM) [1]. The lower, more moderate PIM2 activity of 5-(2,3-Dichlorophenyl)pyrimidin-2-amine may be advantageous in research contexts where avoiding pan-PIM inhibition or dual MNK/PIM activity is desired.
| Evidence Dimension | Inhibition of PIM2 Kinase |
|---|---|
| Target Compound Data | IC50 = 140 nM |
| Comparator Or Baseline | Compound 21o (dual MNK/PIM inhibitor) |
| Quantified Difference | 1.66-fold more potent for PIM2, but with a distinct selectivity profile vs. other kinases (e.g., MNK1/2) |
| Conditions | Target: In vitro kinase assay with recombinant human N-terminal GST-tagged PIM2. Comparator: In vitro kinase assay. |
Why This Matters
This quantitative difference allows researchers to select 5-(2,3-Dichlorophenyl)pyrimidin-2-amine for experiments requiring a selective perturbation of PIM2 without the confounding effects of potent pan-PIM or dual MNK/PIM inhibition.
- [1] BindingDB. (n.d.). BDBM50232778 (CHEMBL4062256). Affinity Data for PIM2. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50232778 View Source
